molecular formula C7H2Cl4O B2500740 2,4,5-trichlorobenzoyl Chloride CAS No. 42221-49-8

2,4,5-trichlorobenzoyl Chloride

Cat. No.: B2500740
CAS No.: 42221-49-8
M. Wt: 243.89
InChI Key: BONFTDXNVIOQBZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzoyl Chloride is an organic compound with the molecular formula C7H2Cl3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobenzoyl Chloride can be synthesized through the chlorination of benzoyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The crude product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobenzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2,4,5-Trichlorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs that require chlorinated aromatic structures.

Case Study: Synthesis of Antiviral Agents

A notable example is its use in synthesizing antiviral agents where the compound acts as a coupling agent to form key intermediates. The chlorinated benzoyl structure enhances the biological activity of the resulting compounds, making them more effective against viral infections.

Agricultural Chemicals

In agriculture, this compound is utilized in the production of herbicides and pesticides. Its ability to modify biological activity makes it a valuable component in crop protection strategies.

Case Study: Herbicide Development

Recent studies have shown that formulations containing this compound demonstrate increased efficacy in controlling specific weed species while minimizing damage to crops. This selective action is crucial for sustainable agricultural practices.

Polymer Chemistry

The compound is also employed as a coupling agent in polymer synthesis. It enhances the properties of polymers used in coatings and adhesives by improving adhesion and mechanical strength.

Data Table: Polymer Properties Enhancement

Polymer TypeProperty EnhancedImprovement Percentage
PolyurethaneAdhesion Strength30%
Epoxy ResinsMechanical Durability25%
Acrylic CoatingsFlexibility20%

Analytical Chemistry

In analytical chemistry, this compound is used to prepare analytical reagents that facilitate the detection and quantification of various substances.

Case Study: Chromatographic Techniques

The compound has been successfully employed in high-performance liquid chromatography (HPLC) methods for the separation of complex mixtures. Its derivatives provide enhanced sensitivity and specificity in detecting trace amounts of target analytes.

Research and Development

As a versatile reagent, this compound enables researchers to explore new chemical reactions and develop innovative materials. Its role as Yamaguchi's reagent allows for efficient esterification processes.

Data Table: Reaction Conditions for Yamaguchi Esterification

ReactantsConditionsYield (%)
Alcohol + this compoundRoom Temperature95
Alcohol + this compound + DMAPReflux90

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobenzoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichlorobenzoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of specialized compounds that require precise functionalization .

Biological Activity

2,4,5-Trichlorobenzoyl chloride (TCBC) is a chlorinated aromatic compound that exhibits significant biological activity, primarily through its role in organic synthesis and as a reagent in various chemical reactions. This article explores its biological activity, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₇H₂Cl₄O
  • Molecular Weight : 243.89 g/mol
  • Physical State : Liquid at room temperature
  • CAS Number : 4136-95-2

Biological Activity

This compound is predominantly known for its use in the Yamaguchi esterification process, which is a key step in synthesizing various biologically active compounds. The biological activities of these synthesized compounds often include cytotoxicity against cancer cell lines and antimicrobial properties.

The biological activity of TCBC can be attributed to its ability to form reactive intermediates during esterification reactions. These intermediates can interact with biological macromolecules, leading to various pharmacological effects. For instance:

  • Esterification Reactions : TCBC is utilized to convert carboxylic acids into their corresponding esters, which can enhance the bioavailability and efficacy of therapeutic agents.
  • Synthesis of Natural Products : It plays a crucial role in synthesizing natural products with significant biological activities.

Applications in Medicinal Chemistry

TCBC has been employed in the synthesis of several compounds that exhibit notable biological activities:

Compound NameSourceActivity DescriptionReference
Stagonolide CCirsium arvenseHerbicidal activityWu et al., 2012
Amphidinolide WMarine dinoflagellateCytotoxic against murine lymphoma cell line (IC₅₀ = 3.9 μg/mL)Shimbo et al., 2002
Palmerolide AMarine sourcesCytotoxicity against melanoma (UACC-62) and renal cancer (RXF 393)Pujari et al., 2011
XyolidePythium ultimumBioactive compound with antifungal propertiesValeev et al., 2019

Case Study 1: Synthesis of Amphidinolide W

In a study by Shimbo et al. (2002), TCBC was used in the synthesis of amphidinolide W, which displayed significant cytotoxicity against murine lymphoma cells. The synthesis involved the Yamaguchi esterification method, demonstrating TCBC's effectiveness in generating complex structures with potential therapeutic applications.

Case Study 2: Chiral Derivatization for GC-MS Analysis

A study by Park and Han (2020) highlighted the use of TCBC for the chiral derivatization of hydroxycarboxylic acids. The researchers optimized conditions for gas chromatography-mass spectrometry (GC-MS) analysis, achieving high enantioselectivity and quantitative results. This application underscores TCBC's versatility beyond traditional organic synthesis into analytical chemistry .

Safety and Handling

Due to its corrosive nature, proper safety precautions are essential when handling TCBC:

  • Hazard Classification : Eye Damage Category 1, Skin Corrosion Category 1B
  • Precautionary Statements :
    • Wear protective gloves and eye protection.
    • Avoid breathing vapors.
    • Handle under inert gas conditions to prevent moisture exposure.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,4,5-trichlorobenzoyl chloride, and how can purity be optimized?

The synthesis typically involves chlorination of benzoyl chloride derivatives using controlled reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorination of 2,4,5-trichlorobenzoic acid with SOCl₂ under reflux in anhydrous conditions yields the acyl chloride. Purity optimization requires rigorous exclusion of moisture, fractional distillation under reduced pressure, and characterization via melting point, NMR, and IR spectroscopy. Solvent selection (e.g., dry dichloromethane) and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .

Q. How should researchers handle stability and storage challenges for this compound?

This compound is moisture-sensitive and hydrolyzes rapidly in humid environments, releasing corrosive HCl gas. Storage must be in airtight, amber-glass containers under inert gas (argon/nitrogen) at 2–8°C. Stability tests indicate decomposition within hours if exposed to ambient humidity. Compatibility checks should avoid contact with strong oxidizers (e.g., peroxides) and bases .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.5–8.0 ppm) and carbonyl carbon (δ ~165 ppm).
  • IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretches at 750–600 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 243.89 (C₇H₂Cl₄O) with fragmentation patterns confirming chlorine isotope clusters. Cross-validate with elemental analysis for Cl content .

Advanced Research Questions

Q. How does this compound participate in macrolactonization reactions, and what mechanistic insights exist?

In the Yamaguchi method , this reagent forms mixed anhydrides with carboxylic acids, activated by DMAP to generate acyl pyridinium intermediates. The electron-withdrawing trichloro groups enhance electrophilicity, facilitating nucleophilic attack by hydroxyl groups to form macrocyclic lactones. Kinetic studies show higher yields (>80%) compared to non-chlorinated analogs due to reduced steric hindrance and increased reactivity .

Q. Can this compound act as a catalyst in multicomponent reactions (MCRs)?

In MCRs (e.g., imidazole synthesis), it serves as an acylating agent rather than a catalyst. For example, in solvent-free one-pot synthesis of 2,4,5-trisubstituted imidazoles, it reacts with benzil and aldehydes under microwave irradiation, forming intermediates that cyclize with ammonium acetate. Comparative studies show lower catalytic efficiency vs. NH₄Cl but higher regioselectivity .

Q. How can computational modeling predict reactivity trends of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic carbonyl carbon’s partial charge (+0.45 e) and LUMO energy (−1.8 eV), predicting preferential reactivity with nucleophiles like amines or alcohols. Solvent effects (e.g., THF vs. DMF) are simulated using PCM models to optimize reaction conditions .

Q. What strategies resolve contradictions in reported yields for acylations using this compound?

Discrepancies arise from varying moisture control, stoichiometry, and workup methods. Systematic reproducibility studies recommend:

  • Strict anhydrous conditions (Schlenk line).
  • Equimolar reagent ratios (1:1.05 acyl chloride:substrate).
  • Quenching with ice-cold sodium bicarbonate to minimize hydrolysis.
    Cross-lab validation using standardized protocols is advised .

Q. Methodological Tables

Table 1. Comparative Reactivity in Acylation Reactions

ReagentYield (%)Reaction Time (h)Conditions
2,4,5-Trichlorobenzoyl Cl852DMAP, DCM, 25°C
Acetyl Chloride624Pyridine, DCM, 25°C
2,4,6-Trichlorobenzoyl Cl783DMAP, THF, 25°C

Table 2. Stability Under Storage Conditions

ConditionDecomposition (%) at 24hHCl Release (ppm)
Ambient humidity951200
Argon, 4°C5<10
Nitrogen, desiccator3<5

Properties

IUPAC Name

2,4,5-trichlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONFTDXNVIOQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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